molecular formula C8H10BrClN2 B13668268 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Cat. No.: B13668268
M. Wt: 249.53 g/mol
InChI Key: AXMUZLKIONOPNI-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic organic compound. It is a derivative of naphthyridine, which is a fused ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-bromoquinoline with 1,2,3,4-tetrahydroquinoline in the presence of hydrogen gas . Another method includes the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid, which has been studied both theoretically and experimentally .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process requires appropriate laboratory facilities and safety measures to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted naphthyridine compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the biological activity being studied. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific bromine substitution at the 5-position, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different chemical and biological properties compared to other naphthyridine derivatives.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-8-5-11-4-6-3-10-2-1-7(6)8;/h4-5,10H,1-3H2;1H

InChI Key

AXMUZLKIONOPNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=CC(=C21)Br.Cl

Origin of Product

United States

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